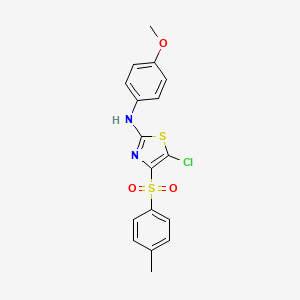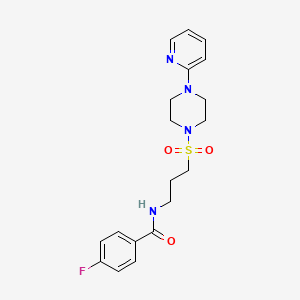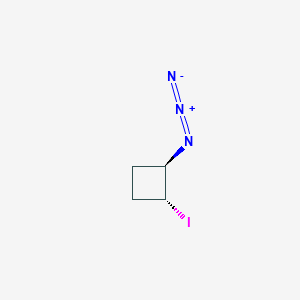
5-chloro-N-(4-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-chloro-N-(4-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine is a derivative of 1,3-thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This particular compound is characterized by the presence of a sulfonyl group attached to the thiazole ring, as well as chloro, methoxy, and methylphenyl substituents. The structure suggests potential for biological activity, which could be explored in pharmaceutical applications.
Synthesis Analysis
The synthesis of related 1,3-thiazole derivatives has been reported in the literature. For instance, a cascade synthesis approach was used to create a similar compound, 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole, by reacting 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea in the presence of sodium carbonate . This method involves cyclization, isomerization, and heterocyclization steps, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 1,3-thiazole derivatives can be investigated using various experimental and theoretical techniques. For example, a related molecule's structure was examined using FT-IR, FT-Raman, NMR, and DFT calculations, which provided insights into the vibrational modes, geometrical parameters, and electronic properties of the molecule . These techniques could be applied to determine the molecular structure of this compound and to predict its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of 1,3-thiazole derivatives can be explored through their ability to undergo various chemical reactions. For instance, 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, a compound with a similar sulfonyl chloride group, was shown to react with amines to form sulfonamides and could participate in nucleophilic substitution reactions . This suggests that the compound of interest may also be capable of engaging in similar reactions, which could be useful in further chemical modifications or in the development of new pharmaceutical agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-thiazole derivatives can be influenced by their substituents. The presence of a sulfonyl group, along with chloro, methoxy, and methylphenyl groups, could affect the compound's solubility, stability, and overall reactivity. Theoretical calculations, such as those performed on related compounds, can provide valuable information on properties like dipole moment, polarizability, and hyperpolarizability, which are important for understanding the compound's behavior in different environments .
Applications De Recherche Scientifique
Synthesis and Biological Applications
The synthesis of related compounds, such as 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole derivatives, has been explored for their antimicrobial properties. These compounds have demonstrated moderate activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014). Furthermore, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has shown specific antiviral activities, notably against the tobacco mosaic virus, underscoring the potential of these compounds in virology research (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Anticonvulsant and Antiulcer Agents
Compounds containing the sulfonamide moiety linked with azoles, including the thiazole ring, have been synthesized and evaluated for their anticonvulsant activities. Certain derivatives have shown promising results in protecting against convulsions, suggesting a potential application in the development of anticonvulsant medications (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012). Another study on imidazo[1,2-a]pyridines substituted at the 3-position has revealed good cytoprotective properties in antiulcer applications, although they did not display significant antisecretory activity (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Applications in Materials Science
In materials science, novel sulfonated thin-film composite nanofiltration membranes with improved water flux have been developed for dye solution treatment. These membranes incorporate sulfonated aromatic diamine monomers, enhancing surface hydrophilicity and demonstrating efficient dye rejection, indicating significant advancements in water treatment technologies (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
Propriétés
IUPAC Name |
5-chloro-N-(4-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-11-3-9-14(10-4-11)25(21,22)16-15(18)24-17(20-16)19-12-5-7-13(23-2)8-6-12/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGQCXVGBXAKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2503451.png)
![(2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503453.png)
![1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2503454.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503457.png)
![Tetramethyl 8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2503458.png)

![1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2503463.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2503467.png)
![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)
![N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2503469.png)

![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B2503472.png)
